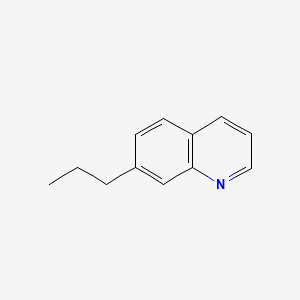
7-Propylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Propylquinoline is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
7-Propylquinoline and its derivatives have shown promise in the field of medicinal chemistry, particularly in the development of novel therapeutic agents.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds based on quinoline structures have been tested against various pathogens, demonstrating efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. Studies have shown that certain derivatives can outperform standard antibiotics like ciprofloxacin in antibacterial activity .
Anticancer Properties
Quinoline derivatives, including this compound, have been evaluated for their anticancer potential. A notable study found that quinoline-based compounds could induce apoptosis in cancer cells by activating caspase pathways. Specific derivatives demonstrated IC50 values comparable to established chemotherapeutics, suggesting their viability as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of quinoline derivatives have also been explored. Compounds with a quinoline scaffold have shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating their potential use in treating inflammatory diseases .
Agricultural Applications
This compound has potential applications in agriculture, particularly as a pesticide or herbicide.
Insecticidal Activity
Research has demonstrated that quinoline derivatives possess insecticidal properties, making them suitable candidates for developing eco-friendly pesticides. Studies indicate that modifications at specific positions on the quinoline ring can enhance insecticidal activity against agricultural pests .
Antifungal Activity
In addition to insecticidal properties, this compound has been tested for antifungal activity against plant pathogens. Its effectiveness in inhibiting fungal growth suggests its application in protecting crops from fungal diseases .
Material Science Applications
The unique chemical structure of this compound allows for its integration into various materials.
Organic Electronics
Quinoline derivatives are being investigated for their use in organic electronic devices due to their favorable electronic properties. Their ability to act as semiconductors or charge transport materials is being explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics .
Dyes and Pigments
The vibrant color properties of this compound make it a candidate for use as a dye or pigment in various applications, including textiles and coatings .
Case Studies
Several case studies illustrate the diverse applications of this compound:
Eigenschaften
CAS-Nummer |
7661-59-8 |
|---|---|
Molekularformel |
C12H13N |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
7-propylquinoline |
InChI |
InChI=1S/C12H13N/c1-2-4-10-6-7-11-5-3-8-13-12(11)9-10/h3,5-9H,2,4H2,1H3 |
InChI-Schlüssel |
COTJHRWDWDQJRQ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C=CC=N2)C=C1 |
Kanonische SMILES |
CCCC1=CC2=C(C=CC=N2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















